molecular formula C16H17N5O B6956568 N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]pyrido[2,3-b]pyrazin-6-amine

N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]pyrido[2,3-b]pyrazin-6-amine

Cat. No.: B6956568
M. Wt: 295.34 g/mol
InChI Key: GBCWYIDGCZCPQG-UHFFFAOYSA-N
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Description

N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]pyrido[2,3-b]pyrazin-6-amine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core linked to a substituted pyridine moiety

Properties

IUPAC Name

N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]pyrido[2,3-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-10-8-11(2)20-16(22-3)12(10)9-19-14-5-4-13-15(21-14)18-7-6-17-13/h4-8H,9H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCWYIDGCZCPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC2=NC3=NC=CN=C3C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]pyrido[2,3-b]pyrazin-6-amine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the pyrido[2,3-b]pyrazine core with the substituted pyridine moiety, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrido[2,3-b]pyrazine core, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenated intermediates, organometallic reagents, and catalysts like palladium or copper are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include hydroxylated, aminated, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]pyrido[2,3-b]pyrazin-6-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets. Studies may focus on its role as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]pyrido[2,3-b]pyrazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]pyrido[2,3-b]pyrazin-6-amine: can be compared to other pyrido[2,3-b]pyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and influence its reactivity compared to other derivatives.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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